molecular formula C8H4Cl2N2O B12349418 2,6-dichloro-6H-quinazolin-4-one

2,6-dichloro-6H-quinazolin-4-one

Cat. No.: B12349418
M. Wt: 215.03 g/mol
InChI Key: GYUWWNAEJSVYIX-UHFFFAOYSA-N
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Description

2,6-dichloro-6H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-6H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2,6-dichloroaniline with formamide under acidic conditions to form the quinazolinone core . Another approach involves the cyclization of 2,6-dichlorobenzamide with orthoesters or formic acid .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . These methods allow for better control over reaction parameters and can be easily adapted for large-scale production.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

2,6-dichloro-6H-quinazolin-4-one

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H

InChI Key

GYUWWNAEJSVYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC(=O)C2=CC1Cl)Cl

Origin of Product

United States

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